molecular formula C10H11ClS B3314762 2-Chloro-3-[(4-methylthio)phenyl]-1-propene CAS No. 951889-21-7

2-Chloro-3-[(4-methylthio)phenyl]-1-propene

Cat. No.: B3314762
CAS No.: 951889-21-7
M. Wt: 198.71 g/mol
InChI Key: KWCNTANIGFMHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-[(4-methylthio)phenyl]-1-propene is an organic compound with the molecular formula C10H11ClS. This compound is characterized by the presence of a chloro group, a methylthio group, and a phenyl ring attached to a propene backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(4-methylthio)phenyl]-1-propene can be achieved through several methods. One common approach involves the reaction of 4-methylthiophenol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(4-methylthio)phenyl]-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.

    Addition: Halogens (e.g., bromine) in solvents like carbon tetrachloride at room temperature.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Addition: Formation of dihalides or halohydrins.

Scientific Research Applications

2-Chloro-3-[(4-methylthio)phenyl]-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(4-methylthio)phenyl]-1-propene depends on the specific application and target. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. For example, the compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-[(4-methylthio)phenyl]-1-butene: Similar structure but with an additional carbon in the propene chain.

    2-Bromo-3-[(4-methylthio)phenyl]-1-propene: Similar structure with a bromo group instead of a chloro group.

    2-Chloro-3-[(4-methylsulfonyl)phenyl]-1-propene: Similar structure with a methylsulfonyl group instead of a methylthio group.

Uniqueness

2-Chloro-3-[(4-methylthio)phenyl]-1-propene is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both a chloro and a methylthio group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCNTANIGFMHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-[(4-methylthio)phenyl]-1-propene
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-[(4-methylthio)phenyl]-1-propene
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-[(4-methylthio)phenyl]-1-propene
Reactant of Route 4
2-Chloro-3-[(4-methylthio)phenyl]-1-propene
Reactant of Route 5
2-Chloro-3-[(4-methylthio)phenyl]-1-propene
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-[(4-methylthio)phenyl]-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.